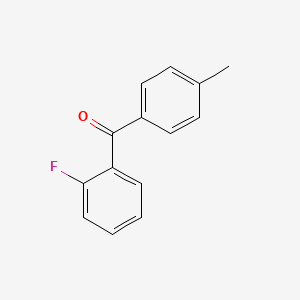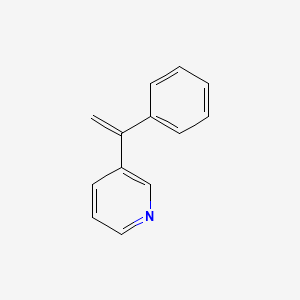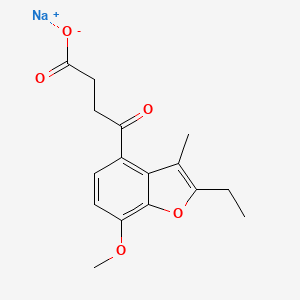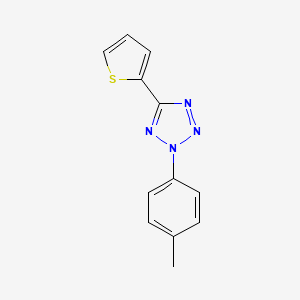
1-Methylbutyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbutyl bromoacetate is an organic compound with the molecular formula C7H13BrO2. It is a colorless to slightly yellow liquid with a sharp, penetrating odor. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
1-Methylbutyl bromoacetate can be synthesized through several methods. One common method involves the esterification of bromoacetic acid with 1-methylbutanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The general reaction is as follows:
BrCH2COOH+CH3(CH2)3CH2OH→BrCH2COOCH2(CH2)3CH3+H2O
Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
1-Methylbutyl bromoacetate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide yields 1-methylbutyl glycolate.
BrCH2COOCH2(CH2)3CH3+NaOH→HOCH2COOCH2(CH2)3CH3+NaBr
-
Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Wissenschaftliche Forschungsanwendungen
1-Methylbutyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-methylbutyl bromoacetate involves its reactivity as an ester and a bromo compound. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, such as acids, bases, or nucleophiles.
Vergleich Mit ähnlichen Verbindungen
1-Methylbutyl bromoacetate can be compared with other similar compounds, such as:
Methyl bromoacetate: Similar in structure but with a methyl group instead of a 1-methylbutyl group. It is also used in organic synthesis and has similar reactivity.
Ethyl bromoacetate: Contains an ethyl group instead of a 1-methylbutyl group. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Propyl bromoacetate: Contains a propyl group and is used in similar applications as this compound.
The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and the properties of the compounds synthesized from it.
Eigenschaften
CAS-Nummer |
73448-66-5 |
|---|---|
Molekularformel |
C7H13BrO2 |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
pentan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
UFZOVZFMSBMLBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)


![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)

![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)





